2-ethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hexanamide
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Overview
Description
2-Ethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hexanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrrolidine ring and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hexanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Types of Reactions:
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-Ethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hexanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hexanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide: Shares the pyrrolidine and sulfonyl features but differs in the acetamide group.
Pyrrolidin-2-ones: Compounds with a similar pyrrolidine ring structure but different functional groups.
Uniqueness: 2-Ethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hexanamide is unique due to its specific combination of the pyrrolidine ring, sulfonyl group, and hexanamide moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H28N2O3S |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-ethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)hexanamide |
InChI |
InChI=1S/C18H28N2O3S/c1-3-5-8-15(4-2)18(21)19-16-9-11-17(12-10-16)24(22,23)20-13-6-7-14-20/h9-12,15H,3-8,13-14H2,1-2H3,(H,19,21) |
InChI Key |
JXENVZUAVATLRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
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